molecular formula C22H17ClN2 B1350190 2-Chloro-1-trityl-1H-imidazole CAS No. 67478-48-2

2-Chloro-1-trityl-1H-imidazole

Cat. No. B1350190
CAS RN: 67478-48-2
M. Wt: 344.8 g/mol
InChI Key: JTMBWVKMAGHXKI-UHFFFAOYSA-N
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Description

“2-Chloro-1-trityl-1H-imidazole” is a chemical compound with the molecular formula C22H17ClN212. It has an average mass of 344.837 Da and a monoisotopic mass of 344.108032 Da1.



Synthesis Analysis

There are several methods for the synthesis of imidazoles. For instance, one method involves the cyclization of amido-nitriles, which can be achieved under mild conditions and allows for the inclusion of a variety of functional groups3. Another approach involves a flow chemistry method for the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature4.



Molecular Structure Analysis

The molecular structure of “2-Chloro-1-trityl-1H-imidazole” consists of 22 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms1. The structure is a part of the imidazole family, which is a five-membered heterocyclic moiety3.



Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-1-trityl-1H-imidazole” are not explicitly mentioned in the sources I found. However, imidazoles in general are known to undergo a variety of reactions. For example, they can be functionalized through reactions with a range of electrophiles4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-trityl-1H-imidazole” include a density of 1.1±0.1 g/cm3, a boiling point of 528.5±60.0 °C at 760 mmHg, and a flash point of 273.4±32.9 °C12. It also has a molar refractivity of 105.9±0.5 cm3, and a polar surface area of 18 Å21.


Scientific Research Applications

1. Rapid Formation of 2-Lithio-1-(Triphenylmethyl)Imidazole

  • Application Summary: The functionalisation of imidazoles is a necessary step in the formation of many active pharmaceutical intermediates. In this context, 2-Chloro-1-trityl-1H-imidazole can be used to rapidly and efficiently form 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature .
  • Methods of Application: This process involves a flow chemistry approach, reacting the compound with a range of electrophiles .
  • Results or Outcomes: The method achieves modest to high yields (40–94%) in short reaction times (<1 min). It is amenable to the scale-up of this highly reactive lithio-imidazole intermediate .

2. Synthesis of Imidazole Containing Compounds

  • Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

3. Synthesis of 1-Substituted-2-(5-Substituted-1-Phenyl-1-H-Pyrazol-3-Yl)-1H-Benzo[d]Imidazole

  • Application Summary: 2-Chloro-1-trityl-1H-imidazole can be used in the synthesis of 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole .
  • Methods of Application: The specific methods of application for 2-Chloro-1-trityl-1H-imidazole in this context are not detailed in the source .
  • Results or Outcomes: The synthesized compounds were evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

4. Synthesis of 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine

  • Application Summary: 2-Chloro-1-trityl-1H-imidazole can be used in the synthesis of 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .
  • Methods of Application: The specific methods of application for 2-Chloro-1-trityl-1H-imidazole in this context are not detailed in the source .
  • Results or Outcomes: The synthesized compounds were evaluated for antitumor potential against different cell lines .

properties

IUPAC Name

2-chloro-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMBWVKMAGHXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378387
Record name 2-Chloro-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-trityl-1H-imidazole

CAS RN

67478-48-2
Record name 2-Chloro-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Sosa, H Renata - 2019 - scholar.archive.org
The GE81112 complex has garnered much interest due to its broad antimicrobial properties and unique ability to inhibit bacterial translation initiation. Herein we report the use of a …
Number of citations: 0 scholar.archive.org

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